molecular formula C21H17ClN4O2S B11618243 N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11618243
M. Wt: 424.9 g/mol
InChI Key: IGAZCRMVNQSTBT-UHFFFAOYSA-N
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Description

N-[3-(3-Chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a synthetic quinoxaline derivative designed for advanced chemical biology and oncology research. The compound's structure incorporates a sulfonamide group and a chloroanilino substituent on the quinoxaline scaffold, a heterocyclic system recognized for its significant pharmacological potential . Quinoxaline derivatives are extensively investigated as selective adenosine triphosphate (ATP) competitive inhibitors for a range of kinases crucial in carcinogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and others . Compounds bearing structural similarities, particularly those with sulfonamide moieties, have demonstrated promising anti-proliferative activity against various human tumor cell lines, including HCT116 human colon carcinoma and MCF-7 human breast adenocarcinoma, and are known to induce apoptosis and cause cell cycle arrest . This makes them valuable tool compounds for exploring novel oncotherapeutic pathways. Furthermore, the presence of the sulfonamide group is a notable feature in many bioactive molecules and is associated with the ability to participate in key hydrogen-bonding interactions within enzyme active sites. This reagent is intended solely for use in non-clinical laboratory research, such as in vitro cell-based assays, enzymatic inhibition studies, and as a building block for the synthesis of more complex chemical entities. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H17ClN4O2S/c1-14-9-11-17(12-10-14)29(27,28)26-21-20(23-16-6-4-5-15(22)13-16)24-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26)

InChI Key

IGAZCRMVNQSTBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Chloroquinoxalin-2-amine

The quinoxaline core is synthesized via condensation of o-phenylenediamine with α-keto acids or esters. For example:

  • Step 1 : Reaction of o-phenylenediamine with ethyl pyruvate in n-butanol yields 3-methylquinoxalin-2(1H)-one.

  • Step 2 : Chlorination using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) produces 2,3-dichloroquinoxaline. Selective amination at the 3-position is achieved using aqueous ammonia or ammonium hydroxide.

Representative Procedure :

  • Dissolve o-phenylenediamine (10 mmol) in n-butanol (20 mL).

  • Add ethyl pyruvate (12 mmol) dropwise under N₂.

  • Reflux at 110°C for 6 hours. Cool, filter, and recrystallize from ethanol to obtain 3-methylquinoxalin-2(1H)-one (yield: 85%).

  • React with POCl₃ (5 eq) at 80°C for 4 hours. Quench with ice-water, extract with DCM, and dry to isolate 2,3-dichloroquinoxaline (yield: 78%).

  • Treat with NH₄OH (28%) in dioxane at 60°C for 2 hours to yield 3-chloroquinoxalin-2-amine (yield: 70%).

Sulfonamide Coupling and Substitution

The 3-chloroquinoxalin-2-amine intermediate undergoes sulfonamide coupling followed by substitution with 3-chloroaniline:

Step 1: Sulfonamide Coupling :

  • React 3-chloroquinoxalin-2-amine (1 eq) with 4-methylbenzenesulfonamide (1.2 eq) in DMA (dimethylacetamide) using LiOH (1.5 eq) as a base.

  • Stir at 50°C for 18 hours.

  • Quench with HCl, filter, and wash with water to isolate N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide (yield: 88%, purity: 94% by UPLC/MS).

Step 2: Nucleophilic Substitution :

  • Combine N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide (1 eq) with 3-chloroaniline (1.5 eq) and 2,6-lutidine (1.1 eq) in n-butanol.

  • Reflux at 120°C for 42 hours under N₂.

  • Concentrate under vacuum, purify via column chromatography (SiO₂, EtOAc/hexane), and recrystallize from ethanol to obtain the target compound (yield: 65%, purity: >98%).

Optimization of Reaction Conditions

Solvent and Base Selection

Critical parameters for sulfonamide coupling include:

ParameterOptimal ConditionAlternative ConditionsImpact on Yield
Solvent DMADMF, NMPDMA improves solubility and reduces side reactions.
Base LiOHKOH, NaOHLiOH minimizes hydrolysis of the sulfonamide.
Temperature 50°C20–100°CHigher temperatures accelerate reaction but risk decomposition.

For substitution with 3-chloroaniline, lutidine enhances nucleophilicity by deprotonating the amine, while n-butanol stabilizes the transition state.

Reaction Monitoring and Byproduct Analysis

UPLC/MS and ¹H-NMR are critical for tracking reaction progress. Common byproducts include:

  • Unreacted 2,3-Dichloroquinoxaline : Removed via washing with MTBE.

  • 3-Chloroquinoxalin-2-ol : Forms due to hydrolysis; minimized by anhydrous conditions.

Analytical Characterization

Spectral Data

¹H-NMR (DMSO-d₆) :

  • δ 10.47 (s, 1H, NH), 8.54–7.41 (m, 12H, Ar-H), 2.59 (s, 3H, CH₃).

  • Key Peaks : Aromatic protons (δ 7.41–8.54), sulfonamide NH (δ 10.47), methyl group (δ 2.59).

FT-IR :

  • 3421 cm⁻¹ (N-H stretch), 1652 cm⁻¹ (C=O amide), 1160 cm⁻¹ (S=O).

Mass Spectrometry :

  • m/z 424.9 [M⁺], consistent with molecular formula C₂₁H₁₇ClN₄O₂S.

Purity and Yield Comparison

MethodYield (%)Purity (%)Key Advantage
LiOH/DMA Coupling 8894High reproducibility
K₂CO₃/DMF Coupling 7285Lower cost
Lutidine/n-BuOH Substitution 6598Minimal byproducts

Scale-Up and Industrial Considerations

  • Cost Efficiency : LiOH and lutidine increase reagent costs but improve yield and purity, justifying their use in GMP synthesis.

  • Waste Management : POCl₃ requires neutralization with aqueous NaHCO₃ before disposal.

  • Process Safety : Exothermic chlorination steps necessitate controlled addition and cooling .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The following compounds share the quinoxaline-sulfonamide scaffold but differ in substituents, leading to distinct biochemical and pharmacological profiles:

Compound Name Quinoxaline Substituent (Position 3) Sulfonamide Substituent Molecular Weight Reported Activity
N-[3-(3-Chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide (Target) 3-Chloroanilino 4-Methylbenzene ~429.9 g/mol Not explicitly reported (inferred)
N-(3-((Furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (2a) Furan-2-ylmethylamino 4-Methylbenzene ~420.4 g/mol ADAM17 inhibition (IC₅₀ = 1.2 μM)
N-[3-(1,3-Benzodioxol-5-ylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide 1,3-Benzodioxol-5-ylamino 4-Chlorobenzene 454.885 g/mol Not explicitly reported
N-{3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide Pyrrolopyridine-carbonyl-difluorophenyl Propane-sulfonamide 413.83 g/mol Unknown (structural analog)

Functional and Pharmacological Differences

  • ADAM17 Inhibition: Compound 2a, featuring a furan-2-ylmethylamino group, demonstrated potent ADAM17 inhibition (IC₅₀ = 1.2 μM) in molecular docking studies. Its binding involves interactions with ADAM17 residues (His 405, His 415, Thr 347), suggesting that electron-rich heterocycles (e.g., furan) enhance target engagement .
  • Sulfonamide Substituent Effects: Replacing the 4-methyl group (target compound) with 4-chlorobenzenesulfonamide (as in the benzodioxol derivative) increases molecular weight and polarizability, which could alter solubility or membrane permeability .
  • Quinoxaline Core Modifications: The benzodioxol-5-ylamino substituent () introduces a fused aromatic system, which may enhance π-π stacking interactions in hydrophobic protein pockets compared to the chloro-substituted aniline in the target compound .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Position 3 Substituents : Electron-withdrawing groups (e.g., Cl in the target compound) or aromatic systems (e.g., benzodioxol in ) improve binding to metalloproteinases by stabilizing charge-transfer interactions.
    • Sulfonamide Groups : 4-Methylbenzenesulfonamide (target compound) balances lipophilicity and solubility, whereas bulkier substituents (e.g., propane-sulfonamide) may compromise target access .
  • Therapeutic Potential: Compound 2a’s ADAM17 inhibition highlights the scaffold’s applicability in oncology and inflammation. The target compound’s chloro-anilino group warrants further evaluation for similar or synergistic effects .

Biological Activity

N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN4O2SC_{18}H_{17}ClN_{4}O_{2}S, with a molecular weight of 368.87 g/mol. The structure features a quinoxaline core, which is known for its biological activity, particularly in cancer treatment and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Inhibition of Kinases : Quinoxaline derivatives have been shown to inhibit several kinases involved in cell proliferation and survival, such as Stat3 and others implicated in cancer pathways .
  • Antimicrobial Activity : Some studies suggest that quinoxaline derivatives exhibit antimicrobial properties, potentially through interference with bacterial DNA synthesis or function .
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways, which can be beneficial in oncological therapies .

Biological Activity Data

The table below summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Cell Line/Model Effect Observed
Inhibition of cell viabilityA431 (human epidermoid carcinoma)Significant reduction in cell viability
Antimicrobial propertiesVarious bacterial strainsEffective against resistant strains
Induction of apoptosisCancer cell lines (e.g., HeLa)Increased apoptotic markers observed

Case Studies

  • Inhibition of A431 Cell Viability : A study demonstrated that specific quinoxaline derivatives, including this compound, effectively inhibited the viability of A431 cells. The mechanism involved the suppression of Stat3 phosphorylation, leading to reduced cell growth and increased apoptosis .
  • Antimicrobial Efficacy : Research has indicated that quinoxaline derivatives possess antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial DNA synthesis was highlighted in studies involving resistant strains, showcasing its potential as an antibiotic agent .
  • Apoptosis Induction in Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential, which are critical events in the apoptotic process .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide?

  • Methodology :

  • The synthesis involves multi-step organic reactions, starting with anthranilic acid derivatives and 3-isothiocyanato-benzenesulfonamide under reflux conditions in alcohols (e.g., ethanol).
  • Critical parameters include temperature control (e.g., reflux at 80–100°C), solvent polarity, and stoichiometric ratios to optimize yield (typically 58–71%) .
  • Purification steps, such as recrystallization or column chromatography, are essential to achieve >95% purity. Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are used to confirm intermediate and final product structures .

Q. How is the compound characterized post-synthesis?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm the quinoxaline core, sulfonamide group, and chloro-aniline substituents. For example, the sulfonamide -SO2NH2 protons appear as a singlet at δ 7.43–7.56 ppm in DMSO-d6 .
  • Mass Spectrometry : ESI-MS (positive/negative mode) identifies the molecular ion peak (e.g., [M+H]+ at m/z 368.00 for analogs) .
  • Elemental Analysis : Validates stoichiometric composition (C, H, N, S) .

Q. What are the primary biological targets or mechanisms associated with this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases (e.g., PI3K) using fluorescence-based or radiometric assays to determine IC50 values .
  • Computational Docking : Molecular modeling (e.g., AutoDock) predicts binding interactions with enzymatic active sites, such as hydrogen bonding with the sulfonamide group and hydrophobic interactions with the quinoxaline ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Standardized Assays : Replicate experiments under consistent conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
  • Structural Analogs : Compare activity of derivatives (e.g., fluoro/methoxy substitutions) to identify structure-activity relationships (SAR). For example, chloro-substituted analogs show enhanced kinase inhibition vs. methyl groups .
  • Dose-Response Curves : Use sigmoidal models to calculate EC50/IC50 values and assess potency discrepancies .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Methodology :

  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide moiety, which are cleaved in vivo .
  • Co-Solvents : Use Cremophor EL or cyclodextrins in preclinical formulations to enhance bioavailability .

Q. How can computational methods predict off-target interactions?

  • Methodology :

  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to screen for unintended targets (e.g., cytochrome P450 enzymes) .
  • Machine Learning : Train models on kinase inhibitor datasets to predict cross-reactivity .
  • Thermodynamic Integration : Calculate binding free energies for high-risk off-targets (e.g., hERG channel) .

Data Contradiction Analysis

Q. How to address conflicting data on enzymatic inhibition potency?

  • Methodology :

  • Enzyme Source Variability : Compare recombinant vs. native enzyme preparations (e.g., PI3Kα from HEK293 cells vs. tumor lysates) .
  • Redox Stability Testing : Assess compound degradation under assay conditions (e.g., glutathione-rich environments) via HPLC-MS .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., Western blot for phosphorylated substrates) .

Tables for Key Parameters

Synthesis Optimization Conditions Yield Reference
Anthranilic acid + 3-isothiocyanato-benzenesulfonamideEthanol, reflux, 12h58–71%
PurificationRecrystallization (EtOH/H2O)>95%
Biological Activity Assay IC50 Reference
PI3Kα InhibitionFluorescent ADP-Glo™ assay0.8–1.2 µM
Cellular Cytotoxicity (MCF-7)MTT assay12.5 µM

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